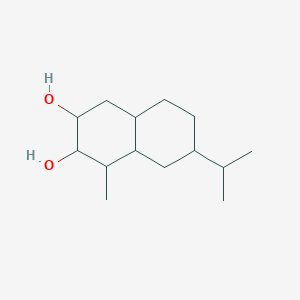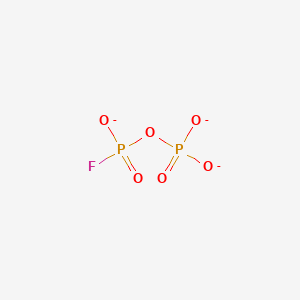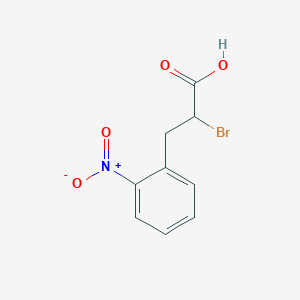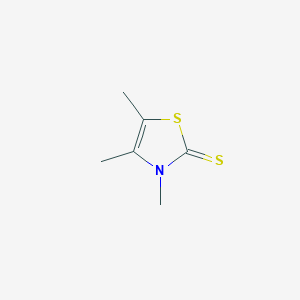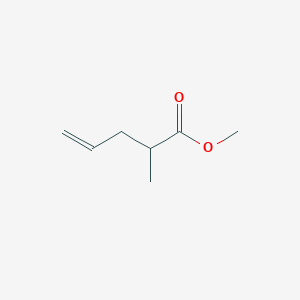
CID 71354742
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71354742: is a part number associated with sensor mounting hardware and electromagnetic flowmeters manufactured by Endress+Hauser. These devices are used for measuring the flow and temperature of conductive liquids in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of electromagnetic flowmeters involves the assembly of various components, including sensors, seals, and electronic circuits. The specific synthetic routes and reaction conditions for these components are proprietary to the manufacturer.
Industrial Production Methods: The industrial production of electromagnetic flowmeters involves precision engineering and manufacturing processes. Components such as sensors and seals are produced using high-quality materials like stainless steel, PEEK, and FKM. These components are then assembled into the final product using automated and manual assembly lines.
Chemical Reactions Analysis
Types of Reactions: As an electromagnetic flowmeter, CID 71354742 does not undergo chemical reactions. Instead, it operates based on the principles of electromagnetic induction to measure the flow of conductive liquids.
Common Reagents and Conditions: The device does not require reagents for its operation. It functions under specific conditions, such as a minimum conductivity of 20 μS/cm and a fluid temperature range of 10 to 70°C .
Major Products Formed: No chemical products are formed as a result of the operation of the electromagnetic flowmeter.
Scientific Research Applications
Chemistry: Electromagnetic flowmeters like CID 71354742 are used in chemical research to measure the flow rates of various conductive liquids. This is essential for experiments that require precise control of fluid flow.
Biology: In biological research, these flowmeters can be used to monitor the flow of nutrient solutions, waste products, and other fluids in bioreactors and other experimental setups.
Medicine: While not directly used in medical treatments, electromagnetic flowmeters are employed in the production of pharmaceuticals to ensure accurate flow measurements during the manufacturing process.
Industry: In industrial applications, electromagnetic flowmeters are widely used for monitoring and controlling the flow of water, wastewater, and other conductive liquids in processes such as cooling circuits, cleaning, and rinsing operations .
Mechanism of Action
The electromagnetic flowmeter operates based on Faraday’s law of electromagnetic induction. When a conductive liquid flows through a magnetic field generated by the flowmeter, a voltage is induced in the liquid. This voltage is proportional to the flow velocity of the liquid. By measuring the induced voltage, the flowmeter can determine the flow rate of the liquid. The device also measures the temperature of the liquid using integrated temperature sensors .
Comparison with Similar Compounds
Fuji Electric EDS6-69B: Integral type electromagnetic flowmeter.
Fuji Electric EDS6-70B: Separate type electromagnetic flowmeter.
Fuji Electric EDS6-73G: Compact electromagnetic flowmeter.
Uniqueness: CID 71354742 is unique in its design and application. It offers simultaneous measurement of flow and temperature, flexible integration into various fieldbus systems via IO-Link, and easy commissioning and operation via Bluetooth and the SmartBlue App . Its robust design and low price make it suitable for applications where other principles could not be used before.
Properties
Molecular Formula |
CoSn2 |
|---|---|
Molecular Weight |
296.35 g/mol |
InChI |
InChI=1S/Co.2Sn |
InChI Key |
MOIKEBXBIGZNKR-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


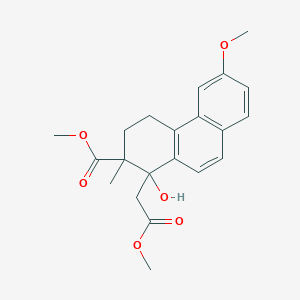
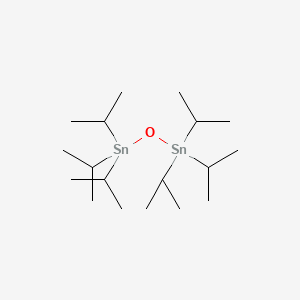
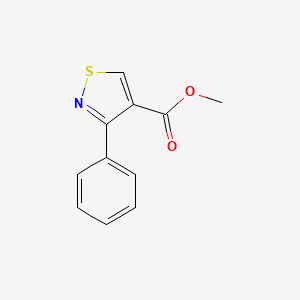
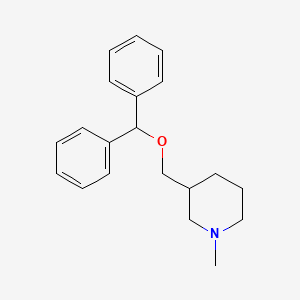
phosphanium chloride](/img/structure/B14716299.png)
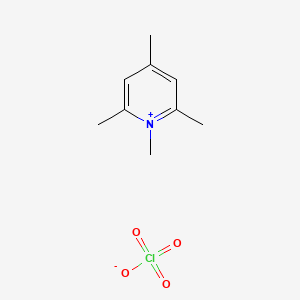
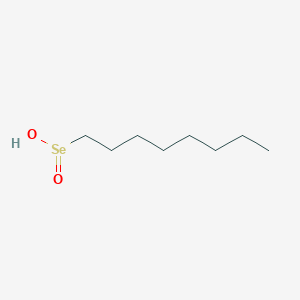
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
